(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate
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Overview
Description
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is an organic compound with a unique molecular structure. It features a benzyloxyamino group attached to the piperidine ring and a carboxylate group at the 2-position, with a methyl ester functional group. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly β-lactamase inhibitors like avibactam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves multiple steps. One efficient synthetic route starts from commercially available ethyl-5-hydroxypicolinate. The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor. This is followed by an optimized one-pot debenzylation/sulfation reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The key steps include lipase-catalyzed resolution and debenzylation/sulfation reactions, which are optimized for large-scale production. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy group.
Reduction: This can be used to reduce the carboxylate group.
Substitution: Commonly involves the benzyloxy group being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, which are useful intermediates in further chemical synthesis .
Scientific Research Applications
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Involved in the synthesis of amino acids like (2S,5R)-5-hydroxylysine, a component of collagen.
Industry: Used in the production of anti-inflammatory compounds and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate oxalate: Another intermediate in the synthesis of β-lactamase inhibitors.
(2S,5R)-5-Hydroxypiperidine-2-carboxylate: A precursor in the synthesis of the target compound.
Uniqueness
What sets (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate apart is its specific stereochemistry and functional groups, which make it a versatile intermediate in the synthesis of various pharmaceuticals. Its role in the production of β-lactamase inhibitors highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOAQASBSYHDJY-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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